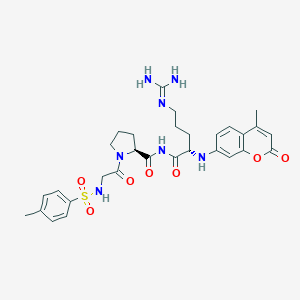
Tgpamnh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tgpamnh2 is a unique peptide derived from the N-terminal region of the human thioredoxin-like protein known as Tgp2. It is a small peptide with a molecular weight of approximately 6.5 kDa and is composed of 25 amino acids. This compound has a high affinity for the zinc finger domain of the Tgp2 protein and is involved in many physiological and biochemical processes. This peptide is also known to play an important role in the regulation of cell growth and differentiation, as well as in the maintenance of redox homeostasis.
Scientific Research Applications
Non-genetic Inheritance and Changing Environments
Trans-Generational Plasticity (TGP) shows how environmental factors experienced by parents can influence offspring traits, suggesting a mechanism for rapid population adaptation to environmental changes (Salinas et al., 2013).
Advances in Herbal Genomics
Third-Generation Sequencing (TGS) technologies have revolutionized the genomic study of medicinal plants, enabling a deeper understanding of their genetic makeup for better utilization in traditional medicine (Gao et al., 2023).
Thermal Analysis in Material Science
Thermal analysis, using techniques like TG-FTIR and TG-MS, provides insights into the thermal decomposition of energetic materials, contributing to the safe design and use of these materials in various applications (Benhammada & Trache, 2020).
Remote Sensing for Geotechnical Applications
Terrestrial Laser Scanning (TLS) has improved the characterization and monitoring of rock slope instabilities, enhancing geotechnical safety and infrastructure development (Abellán et al., 2014).
Understanding Multigenerational Effects
A framework for understanding Transgenerational Plasticity (TGP) explores how environmental cues received by parents can influence the phenotypes of future generations, highlighting the complexity and potential of TGP mechanisms in evolutionary biology (Bell & Hellmann, 2019).
Thermal Lens Spectrometry in Environmental and Food Analysis
Thermal Lens Spectrometry (TLS) has been applied to detect low concentrations of contaminants in environmental samples and food products, demonstrating the technique's sensitivity and selectivity (Franko, 2001).
Mechanism of Action
- These interactions play a crucial role in cell growth, differentiation regulation, and maintaining redox homeostasis .
- Specifically, it interacts with transcription factors and regulatory proteins, influencing their function .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-28(40)23(5-3-13-33-30(31)32)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20/h7-12,15-16,23-24,34-35H,3-6,13-14,17H2,1-2H3,(H4,31,32,33)(H,36,40,41)/t23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDSUNEHIMSSV-ZEQRLZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922580 |
Source


|
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117961-27-0 |
Source


|
| Record name | Tosyl-glycyl-prolyl-arginyl-4-methylcoumaryl-7-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117961270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylbenzene-1-sulfonyl)glycyl-N-{5-carbamimidamido-1-hydroxy-2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]pentylidene}prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)


![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)


